(3-cyclopropyl-1H-pyrazol-5-yl)methanol;hydrochloride (3-cyclopropyl-1H-pyrazol-5-yl)methanol;hydrochloride
Brand Name: Vulcanchem
CAS No.: 1855888-34-4
VCID: VC13608803
InChI: InChI=1S/C7H10N2O.ClH/c10-4-6-3-7(9-8-6)5-1-2-5;/h3,5,10H,1-2,4H2,(H,8,9);1H
SMILES: C1CC1C2=NNC(=C2)CO.Cl
Molecular Formula: C7H11ClN2O
Molecular Weight: 174.63 g/mol

(3-cyclopropyl-1H-pyrazol-5-yl)methanol;hydrochloride

CAS No.: 1855888-34-4

Cat. No.: VC13608803

Molecular Formula: C7H11ClN2O

Molecular Weight: 174.63 g/mol

* For research use only. Not for human or veterinary use.

(3-cyclopropyl-1H-pyrazol-5-yl)methanol;hydrochloride - 1855888-34-4

Specification

CAS No. 1855888-34-4
Molecular Formula C7H11ClN2O
Molecular Weight 174.63 g/mol
IUPAC Name (3-cyclopropyl-1H-pyrazol-5-yl)methanol;hydrochloride
Standard InChI InChI=1S/C7H10N2O.ClH/c10-4-6-3-7(9-8-6)5-1-2-5;/h3,5,10H,1-2,4H2,(H,8,9);1H
Standard InChI Key GXUHXGXCVXERKM-UHFFFAOYSA-N
SMILES C1CC1C2=NNC(=C2)CO.Cl
Canonical SMILES C1CC1C2=NNC(=C2)CO.Cl

Introduction

Chemical Identity and Structural Characteristics

(3-Cyclopropyl-1H-pyrazol-5-yl)methanol hydrochloride is classified as an organochlorine compound with the molecular formula C₇H₁₁ClN₂O and a molecular weight of 174.63 g/mol. The IUPAC name explicitly describes its structure: a pyrazole ring (1H-pyrazol-5-yl) substituted with a cyclopropyl group at position 3 and a hydroxymethyl (-CH₂OH) group at position 5, forming a hydrochloride salt.

Key Structural Features:

  • Pyrazole Core: A five-membered aromatic heterocycle with two adjacent nitrogen atoms, known for its role in modulating biological activity through hydrogen bonding and π-π interactions .

  • Cyclopropyl Substituent: A strained three-membered carbocyclic ring at position 3, which enhances metabolic stability and influences molecular conformation .

  • Hydroxymethyl Group: A polar functional group at position 5 that improves aqueous solubility and provides a site for further chemical modifications.

  • Hydrochloride Salt Formation: Enhances crystallinity and bioavailability by increasing solubility in physiological environments.

Table 1: Physicochemical Properties

PropertyValue
CAS Number1855888-34-4
Molecular FormulaC₇H₁₁ClN₂O
Molecular Weight174.63 g/mol
IUPAC Name(3-cyclopropyl-1H-pyrazol-5-yl)methanol hydrochloride
SMILESC1CC1C2=NNC(=C2)CO.Cl
InChI KeyGXUHXGXCVXERKM-UHFFFAOYSA-N

Synthesis and Manufacturing

The synthesis of (3-cyclopropyl-1H-pyrazol-5-yl)methanol hydrochloride typically involves multi-step organic reactions, as inferred from analogous pyrazole derivatives . A proposed synthetic route includes:

  • Cyclopropane Introduction: Reacting 2-amino-pyridine-3-carbaldehyde with cyclopropyl-3-oxo-propionic acid ethyl ester under basic conditions to form the cyclopropane-fused intermediate .

  • Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with β-keto esters or diketones to construct the pyrazole nucleus .

  • Hydroxymethylation: Introducing the -CH₂OH group via nucleophilic substitution or reduction of a carbonyl precursor.

  • Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt, improving crystallinity.

Critical reaction parameters include temperature control (reflux conditions at 80–85°C) , solvent selection (ethanol, ethyl acetate), and purification methods (recrystallization or column chromatography). Yield optimization remains a focus, with reported yields for similar compounds ranging from 72% to 95% .

Physicochemical and Spectroscopic Properties

Solubility and Stability

  • Solubility: Moderate solubility in polar solvents like ethanol and water due to the hydrochloride salt formation.

  • Stability: Stable under ambient conditions but may degrade under prolonged exposure to light or extreme pH.

Spectroscopic Data

  • IR Spectroscopy: Key absorption bands include O-H stretch (~3100–3500 cm⁻¹), C=N stretch (~1645 cm⁻¹), and C-O stretch (~1700 cm⁻¹).

  • ¹H NMR (DMSO-d₆): Characteristic signals at δ 1.05–1.24 ppm (cyclopropyl CH₂), δ 2.58 ppm (cyclopropyl CH), and δ 4.00–7.75 ppm (pyrazole and hydroxymethyl protons) .

Research Gaps and Future Directions

  • Pharmacokinetic Studies: Investigate absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Target Identification: Elucidate molecular targets via proteomics or crystallography.

  • Structure-Activity Relationships (SAR): Systematically modify the hydroxymethyl and cyclopropyl groups to optimize potency.

  • Toxicological Profiling: Assess acute and chronic toxicity in preclinical models.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator